molecular formula C23H14F2N2O5 B2399989 N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide CAS No. 872612-99-2

N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2399989
CAS No.: 872612-99-2
M. Wt: 436.371
InChI Key: WUECGKTWPWXNRC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole, 3,4-difluorobenzoyl chloride, and benzofuran-2-carboxylic acid. The synthetic route may involve:

    Acylation: Reacting benzo[d][1,3]dioxole with 3,4-difluorobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.

    Amidation: Coupling the intermediate with benzofuran-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its properties in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Such as 2-(2-benzofuranyl)-2-imidazoline.

    Dioxole derivatives: Like 1,3-benzodioxole-5-carboxylic acid.

    Fluorobenzamide derivatives: Including 3,4-difluorobenzamide.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N2O5/c24-15-7-5-12(9-16(15)25)22(28)27-20-14-3-1-2-4-17(14)32-21(20)23(29)26-13-6-8-18-19(10-13)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECGKTWPWXNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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